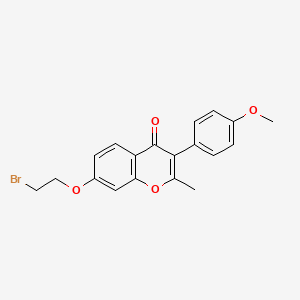

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Description

Propriétés

IUPAC Name |

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrO4/c1-12-18(13-3-5-14(22-2)6-4-13)19(21)16-8-7-15(23-10-9-20)11-17(16)24-12/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYUIOXIRBQZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 2-bromoethanol, and 2-methylchromen-4-one.

Etherification: The first step involves the etherification of 4-methoxyphenol with 2-bromoethanol in the presence of a base such as potassium carbonate. This reaction forms 4-(2-bromoethoxy)phenol.

Cyclization: The next step is the cyclization of 4-(2-bromoethoxy)phenol with 2-methylchromen-4-one under acidic conditions to form the desired product, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido, thioether, or ether derivatives.

Oxidation Reactions: Products include quinones or other oxidized forms.

Reduction Reactions: Products include dihydro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibit significant anticancer properties. Studies have shown that chromone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated efficacy against human breast cancer cell lines by triggering apoptotic pathways .

Antioxidant Properties

Flavonoids are well-known for their antioxidant capabilities. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing diseases associated with oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Flavonoids are recognized for modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This could make 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one a candidate for developing anti-inflammatory drugs .

Material Science

Organic Photovoltaics

The unique electronic properties of chromone derivatives allow their application in organic photovoltaics (OPVs). These materials can be used as light-harvesting components due to their ability to absorb visible light effectively. The incorporation of bromoethoxy groups may enhance the solubility and processability of these compounds in organic solvents, facilitating their use in thin-film solar cells .

Fluorescent Probes

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can serve as a fluorescent probe due to its ability to emit light upon excitation. Such probes are valuable in biological imaging and sensing applications, allowing for the visualization of cellular processes in real-time .

Organic Synthesis

Building Block for Complex Molecules

In synthetic organic chemistry, this compound can act as a versatile building block for creating more complex molecular architectures. Its reactive bromo group allows for nucleophilic substitution reactions, enabling the introduction of various functional groups into the chromone framework. This versatility is particularly useful in synthesizing new pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

The mechanism of action of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and proliferation.

Pathway Modulation: It can modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substitution at Position 7: Bromoethoxy vs. Amino/Alkyl Groups

Amino-Substituted Derivatives ()

Compounds 10, 11, and 12 feature amino or alkyne groups at position 7:

- Compound 10: 7-(2-(Benzyl(methyl)amino)ethoxy) substitution. Yield: 76.1%, purity 98.8%. Tested as an AChE/BuChE dual inhibitor .

- Compound 11: 7-(2-(Dibenzylamino)ethoxy) substitution. Lower yield (49.9%) due to steric hindrance .

- Compound 12: 7-(2-(Prop-2-yn-1-ylamino)ethoxy) substitution. Higher purity (99.4%) but moderate yield (54.1%) .

Key Differences :

- Reactivity: Bromoethoxy in a1 is more reactive toward nucleophilic substitution than amino groups, making a1 a versatile intermediate.

- Biological Activity: Amino-substituted derivatives show cholinesterase inhibitory activity, whereas a1’s biological data are unreported in the evidence .

Alkoxy-Substituted Analogues ()

- Compound 11e () : 7-(Acetoxy)-8-(acetoxymethyl) substitution. Higher molecular weight (383.1 g/mol) and polar surface area, likely impacting solubility .

- Coumarin Hybrids () : Compounds 13a (7-(2-bromoethoxy)-3-(4-fluorobenzyl)-4-methylcoumarin) and 14a (7-(3-bromopropoxy)) have brominated alkoxy chains but in a coumarin scaffold. ESI-MS m/z 390.8 and 404.8 , respectively, indicating larger size than a1 .

Substituent Variations at Position 3

Methoxyphenyl vs. Hydroxyphenyl () :

- Compounds 14 and 15 : 3-(4-Hydroxyphenyl) substitution. Lower yields (15.8%) due to acidity of the hydroxyl group complicating synthesis. Higher melting points (~240°C) suggest stronger intermolecular hydrogen bonding .

- a1 : 3-(4-Methoxyphenyl) group enhances lipophilicity (LogP ~3.5 estimated) compared to hydroxylated analogues.

- Halogenated Analogues (): 7-[(2,4-Dichlorobenzyl)oxy] Derivative (): Molecular weight 441.3, higher than a1 (391.38). The dichlorobenzyl group increases hydrophobicity (XLogP3 6.2) . 3-(2-Bromophenoxy) Derivative (): C₁₇H₁₃BrO₄, m/z 361.17. Bromine at the phenyl ring alters electronic effects compared to a1’s methoxyphenyl group .

Methyl Group at Position 2

- a1’s 2-methyl group distinguishes it from non-methylated chromenones: Compound 16 (): Lacks a methyl group but has a piperidin-1-yl ethoxy chain. Coumarin Hybrids (): 4-methyl substitution in coumarin derivatives reduces ring strain compared to chromen-4-ones .

Activité Biologique

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of bromine and methoxy substituents in its structure enhances its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is with a molecular weight of approximately 403.3 g/mol. Its structural features include:

- Bromine atom : Enhances reactivity and biological activity.

- Methoxy group : Contributes to lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom may enhance the binding affinity to these targets, potentially leading to improved efficacy in therapeutic applications.

Anticancer Activity

Recent studies have indicated that chromen-4-one derivatives exhibit significant anticancer properties. For example, compounds structurally related to 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one have been shown to inhibit telomerase activity, which is crucial for cancer cell proliferation. The IC50 values for some derivatives were reported to be less than 1 µM, indicating potent inhibitory effects compared to standard drugs like staurosporine (IC50 = 6.41 µM) .

Cytotoxicity Studies

In vitro studies using cell lines such as MGC-803 demonstrated that these compounds could induce apoptosis in a concentration-dependent manner. Flow cytometric analysis revealed that certain derivatives could arrest the cell cycle at the G2/M phase, leading to reduced cell viability .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl ring and their positions. The presence of methoxy groups significantly affects both telomerase inhibitory activity and overall cytotoxicity. For instance, increasing the number of methoxy groups has been correlated with enhanced antitumor activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, a comparison with similar compounds can be insightful.

| Compound Name | Structure | Key Activity |

|---|---|---|

| 7-(2-Chloroethoxy)-3-(4-chlorophenyl)chromen-4-one | Structure | Moderate telomerase inhibition |

| 7-(2-Fluoroethoxy)-3-(4-fluorophenyl)chromen-4-one | Structure | Anticancer activity |

| 7-(2-Iodoethoxy)-3-(4-iodophenyl)chromen-4-one | Structure | Enhanced reactivity |

Case Studies

- Telomerase Inhibition : A study synthesized multiple chromenone derivatives, including those similar to our compound, and assessed their telomerase inhibitory potential. The results indicated that specific substitutions led to significant enhancements in activity .

- Cytotoxicity Against Cancer Cell Lines : Research demonstrated that compounds with similar structures could effectively induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.